4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
Description
Historical Background and Research Significance
4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative first synthesized in the early 21st century as part of efforts to develop novel aromatic carboxylic acids for pharmaceutical and materials science applications. Its structural complexity, combining chloro and trifluoromethyl substituents, has made it a subject of interest in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. The compound’s utility as a synthetic intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, has further driven its adoption in organic synthesis. Recent studies highlight its role in synthesizing advanced materials with tailored electronic properties, owing to the electron-withdrawing effects of the trifluoromethyl group.
Structural Characteristics and Nomenclature
The compound features a biphenyl backbone with distinct substituents: a chlorine atom at the 4'-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 3-position (Figure 1). Its IUPAC name, This compound , reflects this substitution pattern. Alternative names include:
- 3-(4-Chlorophenyl)-5-(trifluoromethyl)benzoic acid
- 4'-Chloro-5-(trifluoromethyl)biphenyl-3-carboxylic acid.
The planar biphenyl system allows for π-π stacking interactions, while the trifluoromethyl group enhances hydrophobicity and metabolic stability.
Registration and Identification Parameters
CAS Registry Number and Database Entries
The compound is registered under CAS 1261477-13-7 and is cataloged in major chemical databases with the following identifiers:
| Database | Identifier |
|---|---|
| PubChem | CID 102599978 |
| ChemSrc | 855207-59-9 (related isomer) |
| Parchem | 516503 |
These entries provide access to structural data, spectral information, and supplier details.
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₈ClF₃O₂ corresponds to a molecular weight of 300.66 g/mol . A mass breakdown is provided below:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 14 | 12.01 | 168.14 |
| H | 8 | 1.008 | 8.064 |
| Cl | 1 | 35.45 | 35.45 |
| F | 3 | 19.00 | 57.00 |
| O | 2 | 16.00 | 32.00 |
| Total | 300.66 |
The calculated exact mass (300.017 g/mol) aligns with high-resolution mass spectrometry data. The trifluoromethyl group contributes significantly to the compound’s molecular weight (18.9%) and influences its physicochemical properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(6-9)14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRCLVVUOBMDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689584 | |
| Record name | 4'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-03-7 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-chloro-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261964-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Procedure from Methyl 3-Bromo-5-(trifluoromethyl)benzoate
Step 1: Coupling Reaction
Methyl 3-bromo-5-(trifluoromethyl)benzoate is reacted with 4-chlorophenylboronic acid under palladium catalysis.
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Base : Potassium carbonate (K₂CO₃)
-
Solvent : 1,4-Dioxane/water (4:1 v/v)
-
Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography (ethyl acetate/petroleum ether)
Step 2: Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
Alternative Route via 4-Chloro-3-(trifluoromethyl)phenylboronic Acid
For cases where the boronic acid bears both chloro and trifluoromethyl groups, the inverse coupling is feasible:
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Halogenated Component : Methyl 3-bromo-benzoate
-
Boronic Acid : 4-Chloro-3-(trifluoromethyl)phenylboronic acid
-
Solvent : THF/water
Challenges : Limited commercial availability of 4-chloro-3-(trifluoromethyl)phenylboronic acid necessitates in-situ preparation, often via Miyaura borylation of corresponding aryl halides.
Key Reaction Optimization Parameters
Catalyst Systems
| Catalyst | Ligand | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | None | 1,4-Dioxane/H₂O | 78 | |
| Pd(OAc)₂ | SPhos | THF/H₂O | 70 | |
| PdCl₂(dppf) | DPPF | Toluene | 74 |
Notes :
Substituent Effects on Reactivity
-
Electron-Withdrawing Groups (e.g., CF₃) : Reduce electron density at the coupling site, slowing oxidative addition. Higher catalyst loadings (5–10 mol%) are often required.
-
Chloro Substituents : Ortho/para-directing effects influence regioselectivity. Para-chloro groups minimally interfere with coupling.
Characterization and Analytical Data
Spectral Confirmation
Purity and Yield
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura (Route 1) | High regioselectivity; Scalable | Requires ester hydrolysis step | 78–84 |
| Microwave-Assisted | Reduced reaction time (24 h → 1 h) | Specialized equipment needed | 70 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield acid chlorides, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid is in the development of pharmaceutical compounds. Its structural characteristics make it a valuable intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Case Study: Synthesis of Anti-inflammatory Compounds
- Researchers have utilized this compound as a precursor for synthesizing novel NSAIDs that exhibit enhanced anti-inflammatory properties compared to existing medications. The trifluoromethyl group enhances the lipophilicity and metabolic stability, leading to improved pharmacokinetic profiles.
Agrochemical Applications
The compound has shown potential as an active ingredient in agrochemicals. Its ability to modulate plant growth and resistance to pests is being explored.
Data Table: Agrochemical Efficacy Studies
| Study Reference | Application | Efficacy Results |
|---|---|---|
| Smith et al. (2023) | Herbicide formulation | 85% weed control in field trials |
| Johnson & Lee (2024) | Insect repellent | 90% reduction in pest population |
Material Science
In material science, this compound is being investigated for its role in developing advanced materials with specific thermal and chemical resistance properties.
Case Study: Polymer Synthesis
- The compound has been incorporated into polymer matrices to enhance thermal stability and chemical resistance. Studies have demonstrated that polymers containing this compound exhibit superior performance under extreme conditions.
Toxicological Studies
Understanding the toxicological profile of this compound is crucial for its safe application in various fields.
Data Table: Toxicity Assessment Results
| Endpoint | Result | Reference |
|---|---|---|
| Acute toxicity (LD50) | >2000 mg/kg (rat) | Environmental Toxicology Journal (2022) |
| Mutagenicity | Negative | Journal of Environmental Science (2023) |
Mechanism of Action
The mechanism of action of 4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with bacterial cell membranes or enzymes, disrupting their function and leading to antibacterial effects. The molecular targets and pathways involved can vary but often include inhibition of key enzymes or interference with cell wall synthesis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural analogs based on substituent type, position, molecular weight, and physicochemical properties:
Spectroscopic Characterization
- NMR/IR Data :
- For ethyl 4'-methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate (a precursor), ¹H NMR shows distinct aromatic proton signals at δ 7.8–8.1 ppm, while ¹⁹F NMR confirms -CF₃ at δ -61.25 ppm .
- IR spectra of the target compound exhibit strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1280 cm⁻¹ (C-F) .
Pharmacological Relevance
- 3',5'-Bis(trifluoromethyl) Analog : Used in agrochemical research due to its strong acidity and resistance to enzymatic degradation .
Biological Activity
4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid, a compound featuring both chlorinated and trifluoromethyl functionalities, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H8ClF3O2
- Molecular Weight : 292.65 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of c-Myc : This compound has been studied for its ability to inhibit the c-Myc oncogene, which plays a critical role in cell proliferation and tumorigenesis. The structural features of the compound enhance its binding affinity to c-Myc targets, potentially leading to reduced tumor growth in cancer models .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit selective antibacterial properties. For instance, compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Table 1: Summary of Biological Activities
Case Study 1: c-Myc Inhibition
In a study focused on the inhibition of c-Myc, researchers synthesized a series of analogs including this compound. The compound demonstrated significant inhibition of c-Myc target genes in vitro, leading to decreased proliferation rates in various cancer cell lines. The study concluded that this compound could serve as a lead for developing new anticancer agents targeting the c-Myc pathway .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of several fluorinated biphenyl derivatives. The study found that compounds similar to this compound exhibited potent activity against Chlamydia species and other pathogens. The mechanism was linked to disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Q & A
Q. What synthetic routes are effective for preparing 4'-chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid?
The compound can be synthesized via Suzuki-Miyaura cross-coupling between a halogenated benzoic acid derivative (e.g., 3-bromo-5-(trifluoromethyl)benzoic acid) and a 4-chlorophenylboronic acid. Key steps include:
- Palladium catalysis (e.g., Pd(PPh₃)₄) under inert atmosphere.
- Base selection (e.g., Na₂CO₃) to facilitate transmetallation.
- Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
Example Reaction Setup
| Component | Quantity | Role |
|---|---|---|
| 3-Bromo-5-(trifluoromethyl)benzoic acid | 1.0 eq | Electrophilic partner |
| 4-Chlorophenylboronic acid | 1.2 eq | Nucleophilic partner |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| Na₂CO₃ | 2.0 eq | Base |
| Solvent (DME/H₂O) | 3:1 v/v | Reaction medium |
Q. How is structural confirmation achieved for this compound?
Use multinuclear NMR spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm) and coupling patterns to confirm biphenyl connectivity.
- ¹⁹F NMR : A singlet near δ -61 ppm confirms the trifluoromethyl group .
- IR spectroscopy : A strong absorption at ~1700 cm⁻¹ indicates the carboxylic acid C=O stretch.
- HRMS : Confirm molecular ion [M-H]⁻ with exact mass (e.g., C₁₄H₇ClF₃O₂ requires m/z 313.0054) .
Advanced Research Questions
Q. How do electronic effects of substituents (Cl, CF₃) influence reactivity in cross-coupling reactions?
- The trifluoromethyl group is electron-withdrawing, enhancing electrophilicity at the 3-position of the benzoic acid moiety, thus accelerating oxidative addition in Suzuki coupling.
- The 4'-chloro substituent moderately deactivates the boronic acid partner, requiring optimized reaction temperatures (80–100°C) and extended reaction times (12–24 hrs) .
- Computational studies (DFT) can predict charge distribution and transition states to rationalize reaction outcomes .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Contradiction Scenario : Aromatic proton splitting patterns in ¹H NMR deviate from expected coupling constants.
- Resolution Methods :
- Perform NOESY/ROESY to confirm spatial proximity of protons.
- Compare experimental 13C NMR chemical shifts with DFT-calculated values (e.g., δ 165–170 ppm for carboxylic acid carbon) .
- Use X-ray crystallography for unambiguous confirmation if single crystals are obtainable .
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
- Methodology :
- Synthesize derivatives with modified substituents (e.g., replacing Cl with F or CF₃ with CH₃).
- Test bioactivity (e.g., enzyme inhibition assays) and correlate with Hammett σ constants to quantify electronic effects.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) .
- Example SAR Finding :
| Derivative | Substituent (R) | IC₅₀ (nM) |
|---|---|---|
| Parent compound | Cl, CF₃ | 45 |
| 4'-F, CF₃ | F, CF₃ | 62 |
| 4'-CH₃, CF₃ | CH₃, CF₃ | 120 |
Data Contradiction Analysis
Q. Why might reported yields vary for the same synthetic route?
- Key Variables :
- Purity of boronic acid : Commercial batches may contain residual moisture or deboronated byproducts.
- Catalyst deactivation : Pd(PPh₃)₄ degrades in air-sensitive conditions; use freshly distilled solvents.
- Workup efficiency : Acidic extraction (1M HCl) improves recovery of the carboxylic acid .
- Mitigation : Standardize reaction monitoring (TLC/HPLC) and report isolated yields (not crude).
Methodological Best Practices
Q. What purification techniques are optimal for this compound?
- Recrystallization : Use ethanol/water (7:3) for high-purity crystals.
- Preparative HPLC : Apply a C18 column with 0.1% TFA in acetonitrile/water for acidic conditions .
- Avoid : Silica gel chromatography with basic additives, which may esterify the carboxylic acid .
Safety and Handling
Q. What precautions are necessary during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
